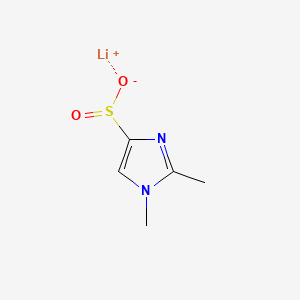

lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate, commonly known as LiDMS, is an organic compound that is widely used in scientific research as a lithium ion source. It is a salt composed of lithium ions and the anion of dimethyl-1H-imidazole-4-sulfinate (DMS). It is a colorless, water-soluble solid with a melting point of 218 °C and a boiling point of 220 °C. LiDMS is a commercially available compound and is often used in biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate is widely used in scientific research applications, particularly in biochemical and physiological experiments. It is often used as a source of lithium ions for the study of ion transport across biological membranes. It is also used in the study of enzyme-catalyzed reactions, as an electrolyte in fuel cells, and as a reagent in organic synthesis.

Wirkmechanismus

Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate is a source of lithium ions, which are necessary for many biochemical and physiological processes. Lithium ions can affect the activity of enzymes, the transport of ions across membranes, and other physiological processes.

Biochemical and Physiological Effects

Lithium ions are essential for many biochemical and physiological processes. They are involved in signal transduction pathways, the regulation of gene expression, and the maintenance of cell homeostasis. In addition, lithium ions can affect the activity of enzymes, the transport of ions across membranes, and other physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate in laboratory experiments is its high solubility in water, which makes it easy to use and manipulate. In addition, its low melting point makes it easy to store and handle. However, there are some limitations to using Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate in laboratory experiments. It is a relatively expensive compound, and its reactivity can be unpredictable in some conditions.

Zukünftige Richtungen

There are many potential future directions for research involving Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate. These include further investigation into its biochemical and physiological effects, its use as a source of lithium ions in fuel cells, and its use as a reagent in organic synthesis. In addition, further research into the synthesis of Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate and its reactivity in different conditions could lead to new applications for this compound.

Synthesemethoden

Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate can be synthesized by reacting lithium hydroxide with dimethyl-1H-imidazole-4-sulfinate (lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate) in an aqueous solution. The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 40 °C). The product can be isolated by filtration or precipitation and then dried.

Eigenschaften

IUPAC Name |

lithium;1,2-dimethylimidazole-4-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.Li/c1-4-6-5(10(8)9)3-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZGUDULKZQFHW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC(=CN1C)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiN2O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)

![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)

![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)

![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)

![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)